(3-Boc-amino-thiophen-2-yl)-methanol
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Overview
Description
(3-Boc-amino-thiophen-2-yl)-methanol is an organic compound that features a thiophene ring substituted with a Boc-protected amino group and a methanol group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Boc-amino-thiophen-2-yl)-methanol typically involves the following steps:
Thiophene Functionalization: Starting with thiophene, functional groups are introduced at the 2 and 3 positions.
Amination: An amino group is introduced at the 3 position of the thiophene ring.
Boc Protection: The amino group is protected using Boc anhydride under basic conditions.
Methanol Introduction: A hydroxymethyl group is introduced at the 2 position, often through a formylation followed by reduction.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd-C (Hydrogenation with palladium on carbon).
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted thiophenes.
Scientific Research Applications
(3-Boc-amino-thiophen-2-yl)-methanol can be used in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of thiophene derivatives’ biological activity.
Medicine: Potential use in drug development due to its functional groups.
Industry: As a building block in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in drug development, the compound might interact with specific enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
(3-Amino-thiophen-2-yl)-methanol: Lacks the Boc protection.
(3-Boc-amino-thiophen-2-yl)-ethanol: Has an ethyl group instead of a methyl group.
(3-Boc-amino-thiophen-2-yl)-acetic acid: Has a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness
The presence of the Boc-protected amino group and the hydroxymethyl group makes (3-Boc-amino-thiophen-2-yl)-methanol a versatile intermediate in organic synthesis, allowing for selective reactions at different functional groups.
Biological Activity
(3-Boc-amino-thiophen-2-yl)-methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by various research findings and case studies.
The synthesis of this compound involves several key steps:
- Thiophene Functionalization : The thiophene ring is modified at the 2 and 3 positions.
- Amination : An amino group is introduced at the 3 position.
- Boc Protection : The amino group is protected using Boc anhydride under basic conditions.
- Methanol Introduction : A hydroxymethyl group is introduced at the 2 position, typically through formylation followed by reduction.
These synthetic routes are essential for developing derivatives with enhanced biological activity .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The Boc group can be removed under acidic conditions, revealing a free amine that can participate in further reactions, potentially modulating enzyme activity or acting as a receptor ligand .
Therapeutic Applications
Research indicates that thiophene derivatives, including this compound, exhibit a wide range of biological activities:
- Anticancer Activity : Studies have shown that thiophene derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values ranging from 0.19 to 9.62 µM .
- Antimicrobial Activity : Thiophene derivatives are also noted for their antimicrobial properties. They have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .
Case Studies
- Anticancer Efficacy : In a study evaluating the antiproliferative effects of several thiophene derivatives, this compound was found to significantly reduce cell viability in MDA-MB-231 and PC3 tumor cell lines at concentrations above 100 µM, indicating low toxicity against normal cells .
- Antimicrobial Properties : Another investigation assessed the antimicrobial activity of various thiophene compounds against E. coli and S. aureus, revealing that some derivatives exhibited MIC values as low as 0.0048 mg/mL . This suggests potential applicability in treating bacterial infections.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
(3-Amino-thiophen-2-yl)-methanol | Lacks Boc protection | Moderate anticancer activity |
(3-Boc-amino-thiophen-2-yl)-ethanol | Ethyl group instead of methyl | Antimicrobial properties |
(3-Boc-amino-thiophen-2-yl)-acetic acid | Contains carboxylic acid group | Enhanced anti-inflammatory effects |
The presence of the Boc-protected amino group and hydroxymethyl functionality in this compound enhances its versatility for various chemical reactions and biological interactions .
Properties
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)thiophen-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-10(2,3)14-9(13)11-7-4-5-15-8(7)6-12/h4-5,12H,6H2,1-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUXTXAYRKATBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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